1-(2,5-dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide

Description

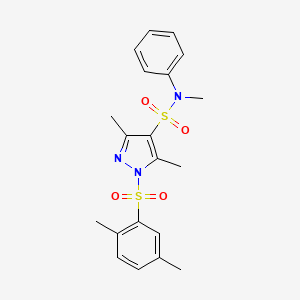

This compound features a pyrazole core substituted at position 1 with a 2,5-dimethylbenzenesulfonyl group and at position 4 with a sulfonamide moiety linked to N,3,5-trimethyl and N-phenyl groups. The dual sulfonyl functionalities distinguish it from typical pyrazole-based sulfonamides, which generally bear a single sulfonamide or sulfonyl group . Its synthesis likely involves sequential sulfonylation reactions, analogous to methods described for related compounds, where sulfonyl chlorides react with amines in anhydrous tetrahydrofuran (THF) using triethylamine as a base .

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)sulfonyl-N,3,5-trimethyl-N-phenylpyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S2/c1-14-11-12-15(2)19(13-14)28(24,25)23-17(4)20(16(3)21-23)29(26,27)22(5)18-9-7-6-8-10-18/h6-13H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOQLCQICDOCRQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2C(=C(C(=N2)C)S(=O)(=O)N(C)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2,5-dimethylbenzenesulfonyl)-N,3,5-trimethyl-N-phenyl-1H-pyrazole-4-sulfonamide, also known by its CAS number 1015900-52-3, is a sulfonamide compound that features a pyrazole ring. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 433.5 g/mol. The structure is characterized by the presence of both sulfonyl and pyrazole functionalities, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H23N3O4S2 |

| Molecular Weight | 433.5 g/mol |

| CAS Number | 1015900-52-3 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of the Pyrazole Ring : Utilizing appropriate precursors to construct the pyrazole structure.

- Sulfonylation : Introducing the sulfonyl group through electrophilic substitution.

- Final Modifications : Refining the structure to enhance biological activity.

Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the synthesis process.

Biological Activity

Research indicates that pyrazole derivatives exhibit a broad spectrum of biological activities including anti-inflammatory, analgesic, and anti-cancer properties. Notably, compounds similar to this compound have demonstrated significant inhibition against various biological targets.

The mechanism of action for this compound likely involves:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.

- Interaction with Cellular Pathways : Pyrazoles may modulate key signaling pathways involved in cell proliferation and apoptosis.

Case Studies and Research Findings

Several studies have evaluated the biological activity of pyrazole derivatives:

- Anti-inflammatory Activity : A study reported that certain pyrazole derivatives exhibited potent anti-inflammatory effects comparable to traditional NSAIDs .

- Anticancer Potential : Research has shown that modifications in the pyrazole structure can enhance anticancer activity against various cell lines .

- Bronchodilator Effects : Some derivatives have been evaluated for their bronchodilatory effects in animal models, showing promise as therapeutic agents for respiratory conditions .

Comparison with Similar Compounds

Structural Features

Target Compound :

- Pyrazole Substituents :

- Position 1: 2,5-Dimethylbenzenesulfonyl.

- Position 4: Sulfonamide (N-linked to trimethyl and phenyl groups).

- Unique Traits: Dual sulfonyl groups enhance polarity but may reduce membrane permeability compared to mono-sulfonylated analogs.

Analog 1 : 4-(4-Butyl-3,5-Dimethyl-1H-Pyrazol-1-yl)-N-[(4-Chlorophenyl)Carbamoyl]-3-Pyridinesulfonamide

- Core : Pyridine instead of pyrazole.

- Substituents :

- Position 1: 4-Butyl-3,5-dimethylpyrazole.

- Position 3: Sulfonamide (N-linked to 4-chlorophenyl carbamoyl).

- Key Difference : The pyridine-carbamoyl system introduces additional hydrogen-bonding capacity compared to the target compound’s N-phenyl group.

Analog 2 : N-[4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Phenyl]-4-R-Benzenesulfonamide

- Core : Phenyl-pyrazole hybrid.

- Substituents : Single sulfonamide at the para position of the benzene ring.

- Key Difference : Simpler structure with a single sulfonamide, lacking the steric bulk of the target compound’s N-phenyl and trimethyl groups.

Analog 3 : 1-(Difluoromethyl)-3,5-Dimethyl-N-[3-(4-Nitro-1H-Pyrazol-1-yl)Propyl]-1H-Pyrazole-4-Sulfonamide

- Core : Pyrazole with difluoromethyl and nitro groups.

- Substituents :

- Position 1: Difluoromethyl.

- Position 4: Sulfonamide linked to a nitro-pyrazolylpropyl chain.

- Key Difference : Nitro and difluoromethyl groups enhance electrophilicity and metabolic stability compared to the target’s dimethylbenzenesulfonyl group.

Physicochemical Properties

Q & A

(Basic) What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:

A robust synthesis method involves reacting 1-(4-aminophenyl)-3,5-dimethylpyrazole with a sulfonyl chloride derivative in anhydrous THF, using triethylamine as a base (1.5 mmol scale). Key steps include:

- Reagent Selection : Use 2,5-dimethylbenzenesulfonyl chloride to target the desired substituents.

- Monitoring : Track reaction progress via TLC until the starting amine is consumed (typically 4–6 hours).

- Workup : Extract the product with dichloromethane (DCM), dry over Na₂SO₄, and concentrate under reduced pressure .

Optimization Tips : - Adjust stoichiometry (e.g., 1.1:1 molar ratio of sulfonyl chloride to amine) to minimize side products.

- Test alternative solvents (e.g., acetonitrile) or temperatures (0°C to room temperature) to improve regioselectivity.

(Basic) Which spectroscopic and analytical techniques are most effective for confirming structural integrity and purity?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.3–2.6 ppm), sulfonamide protons (δ ~7.5–8.0 ppm), and aromatic regions (δ ~6.5–7.5 ppm). Compare with analogous benzenesulfonamide derivatives .

- HRMS : Confirm molecular weight (e.g., exact mass ±0.001 Da) to rule out impurities.

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, particularly for verifying sulfonamide geometry .

Data Table :

| Technique | Key Data Points |

|---|---|

| ¹H NMR | δ 2.35 (s, 6H, CH₃), δ 7.21–7.89 (m, Ar-H) |

| HRMS | [M+H]⁺ calc. 467.1523; found 467.1521 |

(Basic) How can researchers determine hydrogen-bonding capacity and solubility to predict bioavailability?

Methodological Answer:

- Hydrogen-Bond Analysis :

- Solubility Profiling :

(Advanced) What methodological approaches resolve crystallographic data challenges like twinning or disorder?

Methodological Answer:

For twinned or disordered crystals:

- Data Collection : Use high-resolution synchrotron data (d-spacing <1.0 Å) to enhance signal-to-noise ratios.

- Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning fractions. For disorder, split occupancy of overlapping atoms (e.g., methyl groups) .

Case Example : - A sulfonamide derivative with 30% twinning required BASF = 0.3 refinement, improving R-factor from 0.12 to 0.08 .

(Advanced) How can in silico modeling integrate with experimental data for SAR studies?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase). Validate poses with MD simulations (GROMACS).

- Bioactivity Correlation : Compare docking scores (e.g., binding energy ≤-8 kcal/mol) with IC₅₀ values from enzymatic assays. For example, pyrazole-sulfonamide hybrids showed sub-µM inhibition of carbonic anhydrase IX .

Workflow :

Generate 3D conformers (OpenBabel).

Dock into protein active sites (PDB: 3IAI).

Validate with mutagenesis or SPR binding data.

(Advanced) What strategies assess the compound’s stability under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1M HCl (pH 1) or NaOH (pH 13) at 37°C for 24 hours. Monitor degradation via UPLC-MS.

- Thermal Stability : Heat at 60°C for 72 hours; analyze for sulfonamide hydrolysis (e.g., mass shifts +18 Da indicating water addition).

- Kinetic Analysis : Calculate t₁/₂ (half-life) using Arrhenius plots for shelf-life prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.